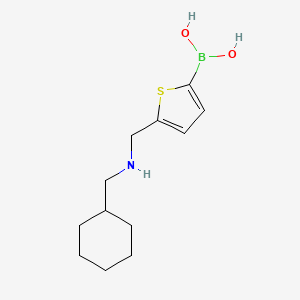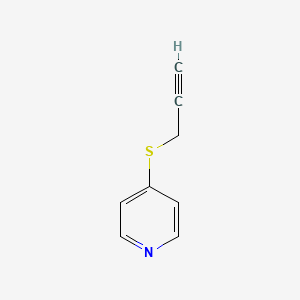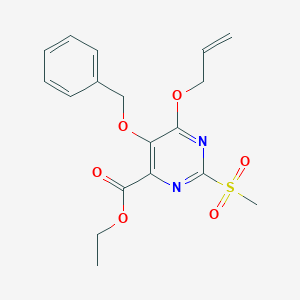
(5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a thienyl ring, which is further substituted with a cyclohexylmethylamino group. The unique structure of this compound makes it a valuable reagent in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include boronic esters, boranes, and substituted thienyl derivatives. These products are valuable intermediates in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
(5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is studied for its potential as a biochemical probe and in the development of boron-containing drugs.
Medicine: Research is ongoing to explore its use in the treatment of diseases, particularly in the development of boron-based therapeutics.
Mécanisme D'action
The mechanism of action of (5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug development. The compound’s ability to interact with specific molecular pathways is being explored for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other boronic acids and boronate esters, such as phenylboronic acid and pinacolborane. These compounds share the boronic acid functional group but differ in their substituents and overall structure.
Uniqueness
What sets (5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid apart is its unique combination of a thienyl ring and a cyclohexylmethylamino group. This structure imparts distinct chemical properties and reactivity, making it a versatile reagent in various applications .
Propriétés
Formule moléculaire |
C12H20BNO2S |
|---|---|
Poids moléculaire |
253.17 g/mol |
Nom IUPAC |
[5-[(cyclohexylmethylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C12H20BNO2S/c15-13(16)12-7-6-11(17-12)9-14-8-10-4-2-1-3-5-10/h6-7,10,14-16H,1-5,8-9H2 |
Clé InChI |
KFBPICRNOVTCRT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(S1)CNCC2CCCCC2)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8316762.png)






![(5-Bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanol](/img/structure/B8316797.png)
![5-(1H-pyrrolo[2,3-c]pyridin-5-ylamino)pyrazine-2-carbonitrile](/img/structure/B8316799.png)
